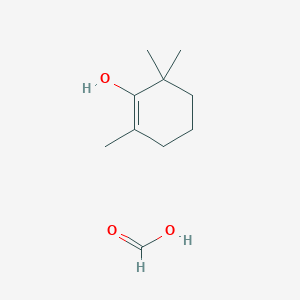
Formic acid;2,6,6-trimethylcyclohexen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;2,6,6-trimethylcyclohexen-1-ol: is a compound that combines formic acid, the simplest carboxylic acid, with 2,6,6-trimethylcyclohexen-1-ol, a derivative of cyclohexene Formic acid is known for its pungent odor and is naturally found in the venom of ants and bees
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of formic acid;2,6,6-trimethylcyclohexen-1-ol involves the esterification of formic acid with 2,6,6-trimethylcyclohexen-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
Formic acid+2,6,6-trimethylcyclohexen-1-ol→Formic acid;2,6,6-trimethylcyclohexen-1-ol+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Formic acid;2,6,6-trimethylcyclohexen-1-ol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Formic acid;2,6,6-trimethylcyclohexen-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavor compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug precursor or active pharmaceutical ingredient.
Industry: In the industrial sector, this compound is used in the manufacture of resins, plastics, and coatings.
Wirkmechanismus
The mechanism of action of formic acid;2,6,6-trimethylcyclohexen-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and industrial processes.
Vergleich Mit ähnlichen Verbindungen
2,6,6-Trimethylcyclohexen-1-ol: A similar compound without the formic acid component.
Formic Acid: The simplest carboxylic acid, used in various chemical reactions.
Uniqueness: Formic acid;2,6,6-trimethylcyclohexen-1-ol is unique due to its combined properties of formic acid and 2,6,6-trimethylcyclohexen-1-ol
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can explore the full potential of this compound in various domains.
Eigenschaften
CAS-Nummer |
59324-92-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
formic acid;2,6,6-trimethylcyclohexen-1-ol |
InChI |
InChI=1S/C9H16O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3) |
InChI-Schlüssel |
ZPNNWAQLKDHGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


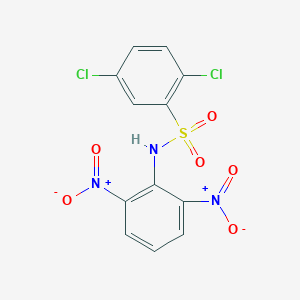
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)


![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
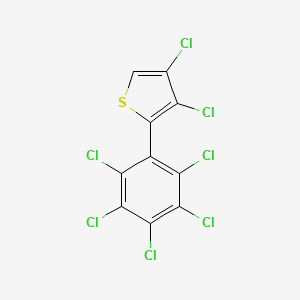
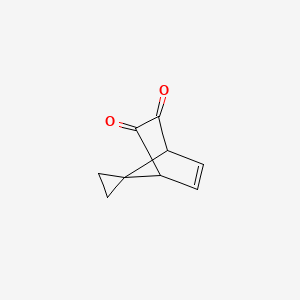
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)

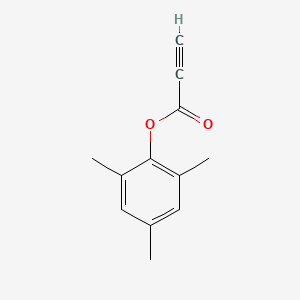
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
